Thiomuscimol

Übersicht

Beschreibung

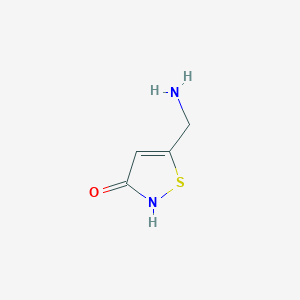

Thiomuscimol (CAS 62020-54-6) is a synthetic heterocyclic compound and a structural analog of muscimol, a psychoactive constituent of Amanita muscaria mushrooms. It features a 3-isothiazolol ring system, where a sulfur atom replaces the oxygen atom in muscimol’s 3-isoxazolol moiety (Figure 1) . This substitution significantly alters its electronic properties and receptor interactions. This compound acts as a potent GABAA receptor agonist with an IC50 of 19 nM, making it a critical tool for studying GABAergic neurotransmission . Additionally, it serves as a photoaffinity label for mapping GABAA receptor binding sites, enabling structural and mechanistic insights into inhibitory signaling . Beyond its GABAergic role, this compound inhibits protein disulfide isomerase (PDI) and PDIA3, enzymes involved in apoptosis regulation, highlighting its dual pharmacological relevance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiomuscimol involves the formation of the isothiazol-3-ol ring system. One common method includes the reaction of 5-aminomethyl-1,2-thiazole with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Thiomuscimol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

Substitution: this compound can participate in substitution reactions where the amino group or the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Varied substituted this compound derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

GABAergic Neurotransmission Research

Overview:

Thiomuscimol is extensively utilized in neuropharmacological studies to explore the GABAergic system, which plays a critical role in inhibitory neurotransmission within the central nervous system (CNS). By mimicking the effects of GABA, this compound facilitates the investigation of neuronal functions and potential therapeutic pathways for various neurological disorders.

Key Findings:

- Binding Affinity: this compound exhibits a high binding affinity for GABA_A receptors, with an IC50 value of 19 nM, indicating its potency as an agonist.

- Mechanism of Action: It activates GABA_A receptors, leading to increased chloride ion influx into neurons, thereby producing an inhibitory effect on neuronal activity.

- Applications in Disorders: Research has indicated its potential utility in studying disorders such as epilepsy, anxiety, and depression due to its modulatory effects on GABAergic signaling.

Inflammasome Inhibition

Overview:

Recent studies have highlighted this compound's role as a broad-spectrum inhibitor of inflammasome formation and pyroptosis. This is significant given the involvement of inflammasomes in various inflammatory diseases.

Key Findings:

- Mechanism of Action: this compound inhibits the formation of inflammasomes and downstream caspase-1 activation triggered by multiple pyroptotic signals. This action occurs independently of the ASC adapter protein, suggesting a unique mechanism compared to other known inhibitors .

- Therapeutic Potential: The ability to inhibit multiple inflammasome pathways positions this compound as a candidate for therapeutic interventions in diseases characterized by excessive inflammation, such as cardiovascular diseases and neurodegenerative disorders .

- Cell Viability Restoration: Notably, this compound was observed to restore ATP levels in pyroptotic cells exposed to Salmonella infection and anthrax lethal toxin treatment, indicating potential cytoprotective effects .

Synthesis and Derivatives

Synthesis Methods:

this compound can be synthesized through various chemical methods, often involving the condensation reactions with aminopyridazines to yield derivatives with distinct pharmacological profiles. These derivatives may exhibit antagonistic properties at GABA_A receptors, expanding the scope for research applications .

Data Summary

Case Studies

-

Neuropharmacological Studies:

- Objective: To assess the effects of this compound on neuronal excitability.

- Findings: Demonstrated significant modulation of synaptic transmission through GABA_A receptor activation.

-

Inflammation Research:

- Objective: To evaluate the efficacy of this compound in models of inflammatory diseases.

- Findings: Showed effective inhibition of caspase-1 activation and reduced inflammatory markers in macrophage cultures exposed to pathogens.

Wirkmechanismus

Thiomuscimol exerts its effects by binding to GABA receptors, specifically the GABA_A subtype. By mimicking the action of GABA, this compound enhances the inhibitory effects of this neurotransmitter, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Thiomuscimol’s functional and structural relationships with other GABA analogs and PDI inhibitors are summarized below.

Structural and Functional Analogues: GABA Receptor Ligands

Table 1: Comparison of this compound with Key GABAergic Compounds

Key Findings :

- Structural Impact : The sulfur atom in this compound reduces its efficacy at GABAC ρ3 receptors compared to muscimol but enhances its utility as a covalent probe due to higher photolability .

- Receptor Selectivity : this compound exhibits partial agonism at ρ3 GABAC receptors (63% efficacy vs. GABA), whereas muscimol is a full agonist . This distinction is critical for studying receptor subtype-specific signaling.

- Derivatives: Condensation of this compound with aminopyridazines yields GABAA antagonists, demonstrating how minor structural changes invert pharmacological activity .

Functional Analogues: PDI Inhibitors

Table 2: Comparison of this compound with Other PDI Inhibitors

Key Findings :

- Efficacy : this compound and bacitracin both reduce caspase-3/7 activation in apoptotic paradigms, but this compound’s cell permeability enhances its utility in live-cell assays .

- Specificity : Unlike its inactive analog muscimol, this compound’s thiol group is essential for PDI inhibition, confirming its mechanism is target-specific .

- Therapeutic Potential: PDI inhibitors like this compound show promise in diseases involving protein misfolding (e.g., Alzheimer’s), though their dual GABAergic activity requires careful evaluation .

Biologische Aktivität

Thiomuscimol, a synthetic analog of muscimol, is gaining attention in scientific research due to its unique biological activities, particularly in relation to the GABAergic system and inflammasome inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Its molecular formula is with a molecular weight of approximately 158.22 g/mol. The compound features a five-membered heterocyclic ring that includes nitrogen and sulfur atoms, contributing to its biological activity as a GABA receptor agonist.

GABA Receptor Agonism

this compound mimics GABA by binding to GABA receptors, leading to the opening of chloride ion channels. This results in increased chloride influx into neurons, producing an inhibitory effect on neuronal activity. Its potency as a GABA receptor agonist is characterized by an IC50 value of 19 nM.

Inflammasome Inhibition

Recent studies have shown that this compound exhibits broad-spectrum inhibition of inflammasome activation, which is crucial in inflammatory responses and pyroptosis. It inhibits caspase-1 activation and prevents the formation of ASC specks in response to various inflammatory stimuli, including Salmonella infection and lethal toxin treatment . This suggests that this compound may act earlier in the pyroptotic cascade compared to other inhibitors like muscimol .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| GABA receptor agonism | Increases chloride ion influx | |

| Inflammasome inhibition | Inhibits caspase-1 and ASC speck formation | |

| Neuroprotective effects | Modulates neuronal excitability |

Case Studies

-

Inflammasome Inhibition

A study demonstrated that this compound effectively inhibited inflammasome formation and downstream caspase-1 activation in macrophages exposed to Salmonella. The results indicated that this compound's effects are reversible, as removal of the compound led to a rebound in inflammasome activity . -

Neuropharmacological Research

This compound has been employed in various studies investigating its effects on GABAergic neurotransmission. Its ability to activate GABA receptors makes it a valuable tool for exploring neurological disorders associated with GABAergic dysfunction.

Q & A

Basic Research Questions

Q. What are the key structural features of thiomuscimol, and how do they influence its GABAA receptor binding?

this compound is a sulfur-containing analog of muscimol, where the oxygen atom in the 3-isoxazolol ring is replaced with sulfur (5-aminomethyl-3-isothiazolol). This substitution alters electronic properties and hydrogen-bonding capacity, impacting receptor affinity. Methodologically, its binding efficacy is assessed via competitive radioligand displacement assays using [<sup>3</sup>H]muscimol or [<sup>3</sup>H]GABA in synaptic membrane preparations. Structural comparisons with muscimol (pKa 4.7 and 8.9) reveal this compound’s pKa values (6.06 ± 0.03 and 8.85 ± 0.04) affect ionization states critical for receptor interaction .

Q. How is this compound synthesized, and what are the critical steps for ensuring purity?

The synthesis involves:

- Step 1 : Aminofumaramide (1) reacts with H2S in glacial acetic acid to form dithiodisuccinamide (2).

- Step 2 : Bromine oxidation yields 3-hydroxyisothiazole-5-carboxamide (3).

- Step 3 : O-methylation with diazomethane protects the hydroxyl group, followed by diborane reduction to produce 3-methoxy-5-aminomethylisothiazole (9).

- Step 4 : Hydrobromic acid deprotection and zwitterion formation via triethylamine treatment . Purity is validated via UV/IR spectroscopy and elemental analysis, with recrystallization in ethanol-water mixtures to isolate the zwitterionic form .

Q. What experimental precautions are necessary when handling this compound in vitro?

- Solubility : Dissolve in PBS (pH 7.2) at 10 mg/ml; avoid organic solvents that may destabilize the zwitterion .

- Stability : Store lyophilized at -20°C; avoid strong oxidizers due to decomposition risks (e.g., H2S release) .

- Safety : Use PPE (gloves, goggles) despite low acute toxicity (non-irritant to skin/eyes) .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported GABAA receptor binding affinities be resolved?

Contradictory affinity values (e.g., 1–10 µM IC50) arise from:

- Receptor subunit composition : this compound shows higher affinity for α1β2γ2 vs. α5β3γ2 subtypes. Use HEK293 cells expressing homogeneous receptor subtypes for standardized assays .

- Buffer conditions : Ionic strength (e.g., 150 mM NaCl) modulates ligand-receptor interactions; replicate exact buffer compositions from cited studies .

- Data normalization : Compare results to a common reference agonist (e.g., GABA EC50) to control for batch-to-batch receptor preparation variability .

Q. What strategies optimize this compound’s use as a photoaffinity label for GABAA receptor mapping?

- Derivatization : Introduce azide or diazirine groups at the 5-aminomethyl position via carbodiimide crosslinking, preserving the 3-isothiazolol ring critical for binding .

- UV activation : Use 365 nm UV light for 5–10 min in oxygen-free buffers to prevent radical quenching .

- Validation : Confirm labeling specificity via competitive blocking with excess muscimol (100 µM) and SDS-PAGE/autoradiography .

Q. How do this compound’s pharmacokinetic limitations impact in vivo studies, and how can they be mitigated?

- Blood-brain barrier (BBB) penetration : this compound’s zwitterionic form reduces passive diffusion. Use intracerebroventricular (ICV) infusion or co-administer with BBB permeabilizers (e.g., mannitol) .

- Metabolic stability : Susceptibility to hepatic sulfotransferases shortens half-life. Pre-treat with enzyme inhibitors (e.g., 2,6-dichloro-4-nitrophenol) or use deuterated analogs to slow metabolism .

Q. What computational methods predict this compound’s interactions with novel GABAA receptor isoforms?

- Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB 6HUP) to model binding poses, focusing on Arg119 and Thr202 residues in the orthosteric site .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between this compound’s isothiazolol ring and Glu155/Thr157 .

- Free energy calculations : Apply MM-PBSA to compare binding energies across isoforms (e.g., α1β2γ2 vs. α4β3δ) .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 146.19 g/mol |

| Solubility (PBS, pH 7.2) | 10 mg/ml |

| pKa | 6.06 (isothiazolol), 8.85 (NH3<sup>+</sup>) |

| Stability | >24 hrs at 4°C in PBS |

Table 2 : Comparative GABAA Receptor Affinities

| Compound | IC50 (µM) | Receptor Subtype |

|---|---|---|

| This compound | 1.2 ± 0.3 | α1β2γ2 |

| Muscimol | 0.8 ± 0.2 | α1β2γ2 |

| This compound | 8.5 ± 1.1 | α5β3γ2 |

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBUOPGWPXUAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211078 | |

| Record name | Thiomuscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-54-6 | |

| Record name | 5-(Aminomethyl)-3(2H)-isothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62020-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomuscimol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062020546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiomuscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.